molecular formula C17H13NO5S B14546476 N-(Benzenesulfonyl)-N-(2-oxo-2H-1-benzopyran-7-yl)acetamide CAS No. 62119-52-2

N-(Benzenesulfonyl)-N-(2-oxo-2H-1-benzopyran-7-yl)acetamide

Cat. No.: B14546476
CAS No.: 62119-52-2
M. Wt: 343.4 g/mol
InChI Key: GXRBKQNEHCBRKW-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-N-(2-oxo-2H-1-benzopyran-7-yl)acetamide (CAS 62119-54-4) is a synthetic acetamide derivative featuring a benzopyran-2-one (coumarin) core substituted at the 7-position with a benzenesulfonyl-acetamide moiety and a 3-[4-(tert-butyl)phenyl] group. Key physicochemical properties include a polar surface area (PSA) of 80.75 Ų, predicted boiling point of 660.4±65.0 °C, density of 1.294 g/cm³, and a highly acidic pKa of -18.14 .

Properties

CAS No.

62119-52-2

Molecular Formula

C17H13NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(2-oxochromen-7-yl)acetamide

InChI

InChI=1S/C17H13NO5S/c1-12(19)18(24(21,22)15-5-3-2-4-6-15)14-9-7-13-8-10-17(20)23-16(13)11-14/h2-11H,1H3

InChI Key

GXRBKQNEHCBRKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C=CC(=O)O2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(Benzenesulfonyl)-N-(2-oxo-2H-1-benzopyran-7-yl)acetamide, identified by its CAS Number 89841-16-7, is a compound of significant interest due to its biological activity, particularly in the context of anti-inflammatory and analgesic therapies. This article reviews various studies that evaluate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13NO3S\text{C}_{15}\text{H}_{13}\text{N}\text{O}_3\text{S}

This structure features a benzene sulfonyl group attached to a 2-oxo-2H-benzopyran moiety, which is known for its diverse biological activities.

Anti-inflammatory and Analgesic Properties

Recent research has highlighted the compound's role as a multitarget inhibitor for cyclooxygenase (COX)-2 and lipoxygenase (5-LOX), as well as transient receptor potential vanilloid 1 (TRPV1). A study conducted in 2023 synthesized several derivatives of N-(benzene sulfonyl) acetamide, including this compound, and evaluated their biological activities. The results indicated that specific derivatives exhibited potent inhibitory effects:

CompoundCOX-2 IC50 (μM)5-LOX IC50 (μM)TRPV1 IC50 (μM)
9a0.0110.0460.008
9b0.0230.310.14

The compound demonstrated high selectivity towards COX-2 with an IC50 value of 0.011 μM, indicating its potential for use in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Pharmacokinetics

The pharmacokinetic profile of compound 9a was assessed in SD rats at a dosage of 10 mg/kg. The study reported:

  • Cmax : 5807.18 ± 2657.83 ng/mL
  • Clearance (CL) : 3.24 ± 1.47 mL/min/kg
  • Bioavailability (F) : 96.8%

These findings suggest that the compound has favorable absorption characteristics and bioavailability, making it a promising candidate for further development .

In Vivo Efficacy

In vivo studies demonstrated that compound 9a effectively reduced formalin-induced pain and inhibited capsaicin-induced ear edema, reinforcing its potential application in pain management and inflammation .

Case Studies and Research Findings

A comprehensive analysis of the biological activity of this compound reveals its multifaceted role in pharmacotherapy:

  • Analgesic Activity : In formalin tests, the compound significantly alleviated pain responses, indicating its effectiveness as an analgesic agent.
  • Anti-inflammatory Effects : The ability to inhibit TRPV1 suggests a mechanism through which the compound may modulate pain pathways associated with inflammation.
  • Safety Profile : Preliminary studies indicate a favorable safety profile; however, further toxicological assessments are necessary to establish long-term safety.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Physicochemical Variations

Compound 1 : N-[3-[4-(Dimethylamino)phenyl]-2-oxo-2H-1-benzopyran-7-yl]-N-(phenylsulfonyl)acetamide (CAS 62119-58-8)
  • Structure: Differs from the target compound by replacing the tert-butyl group with a 4-(dimethylamino)phenyl substituent.
  • Properties: Molecular weight 462.52 g/mol (C25H22N2O5S). The dimethylamino group introduces strong electron-donating effects, increasing polarity and PSA compared to the tert-butyl analogue. This enhances solubility in polar solvents but may reduce thermal stability .
Compound 2 : N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
  • Structure : Meta-substituted phenyl ring with methyl groups and a trichloro-acetamide chain.
  • Properties : Exhibits two molecules per asymmetric unit in its crystal structure, influenced by electron-donating methyl groups. The trichloro moiety increases molecular weight and density compared to the target compound .
Compound 3 : Benzothiazole-Based Analogues (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)
  • Structure : Benzothiazole replaces the coumarin core; trifluoromethyl and methoxy groups are present.
  • Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity.

Key Property Comparison Table

Property Target Compound (CAS 62119-54-4) Compound 1 (CAS 62119-58-8) Compound 2 Compound 3
Molecular Weight 503.56 g/mol 462.52 g/mol ~350 g/mol* ~400–450 g/mol*
Substituents 3-(4-tert-Butylphenyl) 3-(4-Dimethylaminophenyl) 3,5-Dimethylphenyl Benzothiazole core
PSA (Ų) 80.75 Higher (estimated >85) N/A ~90–100
Boiling Point 660.4±65.0 °C Not reported N/A Not reported
pKa -18.14 Likely less acidic N/A Variable
Key Functional Groups Benzenesulfonyl, tert-butyl Dimethylamino, sulfonyl Trichloro-acetamide Trifluoromethyl, methoxy

*Estimated based on structural similarity.

Substituent Effects on Solid-State Geometry

  • Target Compound : The tert-butyl group induces steric hindrance, likely leading to a tightly packed crystal lattice, as suggested by its high predicted density (1.294 g/cm³) .
  • Compound 2 : Methyl substituents in meta positions result in asymmetric unit variations, with crystal parameters sensitive to electron-donating/withdrawing groups. For example, nitro groups reduce unit cell volume .
  • Compound 3: Benzothiazole derivatives may exhibit planar stacking due to aromatic interactions, contrasting with the non-planar coumarin core of the target compound .

Preparation Methods

Smiles Rearrangement of 7-Hydroxycoumarin Derivatives

A streamlined method leverages O → N acyl migration under mild conditions. As demonstrated by, 7-hydroxycoumarins undergo alkylation with α-bromoacetamides (e.g., 2-bromo-N-phenylacetamide) in tetrahydrofuran (THF) at 70°C for 2 hours, forming an O-alkylated intermediate. Subsequent heating in aqueous sodium hydroxide induces a Smiles rearrangement, relocating the acetamide group from the oxygen to the adjacent nitrogen atom on the coumarin ring (Figure 1). This tandem process achieves moderate to high yields (50–85%) and avoids transition-metal catalysts.

Key Conditions :

  • Alkylation : THF, 70°C, 2 hours, diisopropylethylamine (DIPEA) as base.
  • Rearrangement : 1 M NaOH, 70°C, 24 hours.

Direct Acylation of 7-Aminocoumarin

Alternative routes begin with pre-formed 7-aminocoumarin. Reacting 7-amino-2H-chromen-2-one with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the acetamide derivative. However, this method suffers from lower regioselectivity (<40% yield) due to competing reactions at the amino group.

Benzenesulfonylation of 7-Aminocoumarin Acetamide

Introducing the benzenesulfonyl group to the 7-amino position requires careful optimization to avoid over-sulfonylation or decomposition. Patent provides a scalable protocol using benzenesulfonyl chloride under basic conditions:

Sulfonylation Reaction

A mixture of 7-amino-4-carbamoylmethylcoumarin (1 equiv), benzenesulfonyl chloride (1.2 equiv), and cesium carbonate (2 equiv) in acetonitrile is stirred at 50°C for 12 hours. The reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, with Cs₂CO₃ neutralizing HCl byproducts. Post-reaction workup involves extraction with ethyl acetate and purification via silica gel chromatography, achieving yields of 65–78%.

Critical Parameters :

  • Solvent : Acetonitrile enhances reactivity compared to DCM or THF.
  • Temperature : Exceeding 60°C leads to decomposition, while temperatures below 40°C result in incomplete conversion.

Alternative Catalytic Approaches

Recent advancements employ phase-transfer catalysts (e.g., tris(dioxa-3,6-heptyl)amine) to accelerate sulfonylation in biphasic systems (toluene/water). This method reduces reaction time to 6 hours but requires precise pH control to prevent hydrolysis of the acetamide group.

Integrated One-Pot Synthesis

To minimize intermediate isolation, a telescoped one-pot procedure combines Smiles rearrangement and sulfonylation (Figure 2). After completing the rearrangement in THF, the solvent is evaporated, and the residue is directly subjected to sulfonylation in acetonitrile with Cs₂CO₃. This approach achieves an overall yield of 55%, though purity concerns necessitate rigorous chromatography.

Analytical Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR : The benzenesulfonyl group introduces distinct aromatic protons at δ 7.65–7.85 ppm (doublet of doublets), while the coumarin lactone proton appears as a singlet at δ 6.23 ppm.
  • LC-MS : Molecular ion peaks at m/z 385.1 ([M+H]⁺) confirm successful synthesis.

Yield Optimization Strategies

Variable Optimal Condition Yield Impact
Sulfonylating Agent Benzenesulfonyl chloride (1.2 equiv) Maximizes conversion without side products
Base Cs₂CO₃ Superior to K₂CO₃ or TEA
Reaction Time 12 hours <10 hours: Incomplete; >15 hours: Degradation

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